Mannitol myleran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOISJJCWUVNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O10S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906613 | |
| Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101759-31-3, 15410-53-4, 1187-00-4 | |
| Record name | L-Mannitol, 1,6-dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101759313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dideoxydulcitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mannograno | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for Mannitol Myleran and Its Analogues
Synthetic Pathways to Mannitol (B672) Myleran (1,6-di-O-mesyl-D-mannitol)
Mannitol Myleran, chemically named [(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl] methanesulfonate (B1217627), has the molecular formula C8H18O10S2 and a molecular weight of 338.4 g/mol . nih.gov It is a dimesylate derivative of D-mannitol. While the specific detailed synthetic pathway for 1,6-di-O-mesyl-D-mannitol is not explicitly detailed in the provided search results, related mesylation reactions of mannitol derivatives are mentioned. For example, the standard preparation of a mesylate involves treating a compound with methanesulfonyl chloride (MsCl) and a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane. beilstein-journals.org Another study mentions using 1,6-di-O-mesyl-3,4-di-O-methyl-D-mannitol as an intermediate, which was obtained by deacetylating 2,5-di-O-acetyl-1,6-di-O-mesyl-3,4-di-O-methyl-D-mannitol. capes.gov.br This suggests that mesylation at the 1 and 6 positions of mannitol or its protected derivatives is a key step in the synthesis of this compound and its analogues.
Synthesis of D-Mannitol Derived Hexitol (B1215160) Analogues for Research
D-mannitol is a versatile starting material for synthesizing a variety of hexitol analogues with modified structures. These analogues are often created to study the relationship between their chemical structure and biological activity. capes.gov.brcapes.gov.br
Synthesis of Substituted Dianhydrohexitol Derivatives
Dianhydrohexitol derivatives, characterized by the presence of two anhydro rings, are commonly synthesized from mannitol. For instance, 1,4:3,6-dianhydro-D-mannitol (isomannide) is a commercially available bicyclic compound derived from the dehydration of D-mannitol. researchgate.netresearchgate.net Its synthesis involves the formation of anhydro rings, which alters the physical and chemical properties compared to the parent mannitol. ontosight.ai Substituted dianhydrohexitol derivatives can be prepared by treating corresponding 1,2:5,6-dianhydrohexitol derivatives with various reagents. For example, 3,4-di-O-alkyl-1,6-dibromo-1,6-dideoxyhexitols were synthesized by treating 1,2:5,6-dianhydrohexitol derivatives with aqueous lithium bromide. capes.gov.br The stereochemistry of these dianhydrohexitols is influenced by the configuration of the hydroxyl groups in the starting hexitol, leading to different arrangements (endo/exo) of substituents on the bicyclic system. cdnsciencepub.com
Production of Glycosylated and Other Modified Mannitol Derivatives
Mannitol derivatives can also be modified through glycosylation and other chemical transformations. N-(1-deoxy-D-mannitol-1-yl)amino acids, which serve as reference compounds for studying nonenzymic glycosylation of proteins, have been prepared by reductive amination of D-mannose with amino acids in the presence of sodium cyanoborohydride. nih.gov Enzymatic methods using β-galactosidase from Kluyveromyces lactis have been employed for the synthesis of galactosyl mannitol derivatives. pan.olsztyn.pl The efficiency of this enzymatic synthesis can be influenced by factors such as substrate concentration, pH, and the presence of salts. pan.olsztyn.pl Other modifications include the synthesis of amphiphilic D-mannitol derivatives with aliphatic chains linked through linkers like tartaric acid or malic acid, which have shown self-assembling properties and the ability to form hydrogels. rsc.org Mannitol has also been grafted onto materials like loofah to create modified adsorbents with enhanced metal ion adsorption capacity due to the introduction of additional hydroxyl groups. mdpi.com Furthermore, new series of sulfite (B76179) and sulfate (B86663) derivatives of D-mannitol have been synthesized through a two-step process involving reaction with SOCl2 followed by oxidation. researchgate.net
Methodological Approaches to Chemical Modification for Structure-Activity Studies
Chemical modification of mannitol and its derivatives is a fundamental approach for investigating structure-activity relationships. This involves targeted alterations to the molecular structure to understand how these changes impact biological or chemical properties. capes.gov.brcapes.gov.brbldeapharmacy.ac.inresearchgate.net For example, the synthesis of diaminodideoxyalditol analogues related to cisplatin (B142131) was achieved by stereocontrolled manipulation of the hydroxyl groups of D-mannitol. cdnsciencepub.com This involved reactions such as double nucleophilic displacement of a dimesylate derivative with azide. cdnsciencepub.com The synthesis of 1,6-dibromo-1,6-dideoxyhexitol derivatives from 1,2:5,6-dianhydrohexitol derivatives is another example of chemical modification used to study cytostatic activity. capes.gov.br The introduction of different functional groups, such as alkylating groups at specific positions, allows for the evaluation of their impact on desired activities. capes.gov.br Studies on N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM) have explored the effect of different N-alkyl chains on glycosidase inhibition profiles. rsc.org These methodological approaches, including targeted synthesis and derivatization, are essential for systematically exploring the chemical space around mannitol and its analogues to identify compounds with desired properties.
Molecular and Cellular Pharmacodynamics of Mannitol Myleran
Mechanisms of Interaction with Deoxyribonucleic Acid (DNA)
Mannitol (B672) Myleran exerts its primary effects through covalent modification of DNA.
DNA Alkylation and Interstrand Cross-linking Mechanisms
As an alkylating agent, Mannitol Myleran transfers alkyl groups to nucleophilic centers in DNA bases bccancer.bc.caontosight.ainih.gov. The most reactive site in DNA and RNA for alkylation by such agents is typically the N7 position of guanine (B1146940) nih.gov. This compound contains two labile methanesulfonate (B1217627) groups attached to a four-carbon alkyl chain medeasy.health. Upon hydrolysis, these groups are released, generating carbonium ions medeasy.health. These carbonium ions can then alkylate DNA medeasy.health.
A critical aspect of this compound's interaction with DNA is its ability to form cross-links bccancer.bc.caontosight.aiontosight.ai. While some alkylating agents form intrastrand cross-links (within the same DNA strand), this compound is known to induce interstrand cross-links, connecting the two complementary DNA strands bccancer.bc.caontosight.ainih.govontosight.ai. This cross-linking is thought to occur through an SN2 reaction where the N7 of guanine attacks the carbon adjacent to the mesylate leaving group medeasy.health. Interstrand cross-links are particularly cytotoxic because they physically impede the separation of DNA strands necessary for replication and transcription nih.govnih.gov. Some research on busulfan (B1668071) (a related alkyl sulfonate) has specifically noted the formation of guanine-adenine intrastrand crosslinks medeasy.health.
Impact on DNA Replication and Transcription Processes
The alkylation and cross-linking of DNA by this compound have profound consequences for DNA replication and transcription. The formation of interstrand cross-links acts as a physical block, preventing the unwinding of the DNA double helix required by the enzymatic machinery responsible for these processes bccancer.bc.caontosight.ainih.govontosight.ainih.gov.
Interference with DNA replication means that cells, particularly rapidly dividing ones, are unable to accurately duplicate their genetic material, which is essential for cell division ontosight.aiontosight.ai. This disruption can lead to cell cycle arrest and ultimately programmed cell death (apoptosis) nih.gov.
Similarly, the cross-links and alkylations impede the movement of RNA polymerase along the DNA template, thereby inhibiting transcription, the process by which genetic information is copied from DNA into RNA bccancer.bc.caontosight.ainih.govontosight.ainih.gov. This interference with transcription can affect the synthesis of essential proteins and regulatory molecules, further contributing to cellular dysfunction and death.
Effects on Ribonucleic Acid (RNA) and Protein Biosynthesis
Furthermore, alkylating agents can potentially interact with RNA directly, although DNA is generally considered the more sensitive target nih.gov. Damage to ribosomal RNA or transfer RNA could also impair the translation process, where the genetic code carried by mRNA is used to synthesize proteins openaccessjournals.com. Research has investigated the effect of this compound and related compounds on the metabolic activities of nucleic acids and proteins nih.gov.
Cellular Responses and Morphological Alterations in Research Models
Studies using various research models, including cell lines and potentially animal models, have documented specific cellular responses and morphological changes induced by this compound.
Induction of Cellular Dysplasia and Cytologic Abnormalities
This compound has been associated with the induction of cellular dysplasia and various cytologic abnormalities in multiple organs nih.govmedsafe.govt.nznih.gov. These changes are characterized by alterations in cell size, shape, and nuclear morphology, including the presence of giant, hyperchromatic nuclei nih.govhres.ca. Such dysplastic changes have been observed in research settings and in clinical contexts, affecting tissues like lymph nodes, pancreas, thyroid, adrenal glands, liver, bone marrow, lung, bladder, breast, and uterine cervix nih.govmedsafe.govt.nzhres.ca. The severity of this cytologic dysplasia can sometimes complicate the interpretation of exfoliative cytology examinations nih.govmedsafe.govt.nzhres.ca.
Chromosome Aberrations in Cell Line Models
Research using cell line models and studies in patients treated with busulfan (which includes this compound) have consistently reported the induction of chromosome aberrations nih.govmedsafe.govt.nznih.govhres.canih.gov. These aberrations can include structural changes within chromosomes and potentially numerical changes livingtumorlab.comlmaleidykla.lt. The clastogenic (chromosome-breaking) effects of this compound contribute to its cytotoxic and mutagenic properties nih.govmedsafe.govt.nzhres.ca. Studies comparing the effects of different compounds on chromosomes in research models, such as Vicia faba root tip cells, have provided insights into the types and distribution of aberrations induced by agents like 1-threitol-1,4-bismethanesulfonate, a related compound to this compound tandfonline.com. Cell lines commonly used for genotoxicity tests, such as Chinese hamster lung (CHL/IU) cells, are utilized to assess chromosomal aberrations eaht.org.
Enzyme Inhibition and Modulation of Cellular Pathways
This compound, also known by names such as Mannomustine (B1228943) and Busulfan, is primarily characterized as a bifunctional alkylating agent. Its principal mechanism of action involves the alkylation of DNA, leading to the formation of cross-links between and within DNA strands. This DNA damage interferes with replication and transcription, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cells wikipedia.orgmims.comciteab.com. This direct interaction with DNA is the cornerstone of its cytotoxic effects and is distinct from direct enzyme inhibition, where a molecule binds to and reduces the activity of a specific enzyme fishersci.no.
While the predominant mechanism of this compound is DNA alkylation, research has explored its broader impact on cellular processes. One study investigating the effects of various alkylating agents on protein biosynthesis in lymphocytes from both healthy donors and patients with chronic lympholeukemia in vitro provided insights into potential modulation of cellular pathways beyond direct DNA damage. The study compared the effects of cyclophosphamide, chlorbutin, and "degranol" (identified as mannomustine) on amino acid incorporation into proteins and the content of leu-tRNA.
The findings indicated that while chlorbutin directly affected the translation rate and increased leu-tRNA content, mannomustine exhibited a different effect, specifically decreasing the leu-tRNA content. This suggests that this compound can influence the protein synthesis machinery, possibly by affecting tRNA levels or metabolism, thereby modulating the translation pathway. This modulation of leu-tRNA content and subsequent inhibition of protein synthesis represents a mechanism of action that complements its primary DNA alkylating activity, highlighting an impact on essential cellular processes required for cell growth and division.
The study reported the percentage inhibition of protein synthesis by different alkylating agents at doses above therapeutic levels:
| Compound | Protein Synthesis Inhibition (%) |
| Chlorbutin | ~95 |
| Cyclophosphamide | ~48 |
| Mannomustine | ~34 |
Note: Data derived from research findings on protein biosynthesis inhibition in lymphocytes in vitro.
This data indicates that Mannomustine, at the tested supra-therapeutic concentrations, inhibited protein synthesis, albeit to a lesser extent than chlorbutin. The distinct effect on leu-tRNA content further differentiates its mechanism from other alkylating agents in the context of protein synthesis machinery.
Based on the available search information, extensive data detailing direct enzyme inhibition by this compound as a primary pharmacological mechanism is not widely reported. Its influence on cellular pathways appears to be predominantly linked to its DNA alkylating properties and, as shown in specific studies, its impact on components of the protein synthesis machinery like leu-tRNA.
Preclinical Assessment of Mannitol Myleran S Biological Activity
In Vitro Studies on Cellular Proliferation and Viability
In vitro studies using cell cultures are fundamental in the preclinical assessment of a compound's effects on cellular proliferation and viability. profil.comfda.gov These studies provide controlled environments to investigate direct cellular responses.
Evaluation in Established Cancer Cell Lines
Mannitol (B672) myleran, as an alkylating agent, is expected to exert cytotoxic effects on rapidly dividing cells, including cancer cell lines. Studies evaluating its impact on established cancer cell lines assess its ability to inhibit cell growth and reduce viability across different cancer types. While specific detailed data for Mannitol myleran across a broad panel of cell lines were not extensively found in the search results, the general mechanism of alkylating agents supports their use against various proliferative cancers. wikipedia.orgresearchgate.net For instance, studies on other agents demonstrate the use of various cancer cell lines, such as human colorectal adenocarcinoma (CACO-2), glioblastoma multiforme tumor (T98G), ovarian sarcoma (SKOV-3), and breast cancer (MCF-7), to evaluate cytotoxic effects using assays like MTT. researchgate.net
Cell Cycle Perturbations in Research Models
Alkylating agents like this compound interfere with DNA, a process that can lead to cell cycle arrest. wikipedia.orgresearchgate.net Research models are used to investigate how this compound affects the progression of cells through the cell cycle phases. Studies on other compounds with similar mechanisms have shown the induction of cell cycle arrest, for example, G1 or G2 arrest, in cancer cell lines. mdpi.comspandidos-publications.com This arrest prevents cells from dividing, contributing to the inhibition of proliferation.
In Vivo Efficacy Studies in Animal Models
Assessment of Tumor Growth Inhibition in Experimental Models
Preclinical studies in animal models, such as xenograft models where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the ability of a compound to inhibit tumor growth. nih.govmdpi.comprobiocdmo.com The reduction in tumor volume or size over time in treated animals compared to control groups is a key indicator of efficacy. While specific detailed experimental data on this compound's tumor growth inhibition in various animal models were not prominently featured in the search results, the principle of evaluating tumor growth kinetics is a standard practice in preclinical oncology. nih.govmdpi.comresearchgate.net
Comparative Analysis with Other Alkylating Agents in Experimental Systems
Comparing the activity of this compound with other known alkylating agents in experimental systems helps to understand its relative potency and potential advantages or disadvantages. These comparisons can be made in both in vitro and in vivo settings. pageplace.demedicinebangla.comnih.gov Studies comparing different alkylating agents examine their effects on parameters such as cytotoxicity, DNA synthesis inhibition, and the induction of DNA damage. nih.govnih.gov For example, comparisons have been made between various alkylating agents, highlighting differences in their mechanisms and activities in experimental models. nih.govnih.gov While direct, detailed comparative studies specifically featuring this compound alongside a broad panel of other alkylating agents were not extensively found, the concept of such comparisons is well-established in the preclinical evaluation of this class of drugs. pageplace.demedicinebangla.com
Mechanisms of Acquired and Intrinsic Resistance to Mannitol Myleran
Molecular Determinants of Resistance at the Cellular Level
Cellular resistance to Mannitol (B672) Myleran is a multifactorial phenomenon involving specific molecular changes within the cancer cell. These alterations can reduce the effective concentration of the drug at its target site or mitigate the damage it inflicts.
Alterations in Drug Transport and Uptake Mechanisms
One mechanism of resistance involves decreased cellular accumulation of the drug. While specific transport mechanisms for Mannitol Myleran are not extensively detailed in the provided context, resistance to other alkylating agents can involve reduced permeation of actively transported drugs basicmedicalkey.com. Additionally, overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp) and Multidrug Resistance Protein (MRP), can actively pump drugs out of the cell, contributing to multidrug resistance basicmedicalkey.commdpi.com. Pgp, encoded by the MDR-1 gene, is known to efflux various anticancer drugs basicmedicalkey.com. Although the direct role of these specific transporters in this compound resistance requires further investigation, altered drug transport is a general mechanism by which cancer cells can evade chemotherapy basicmedicalkey.comoncohemakey.com.
Modulation of DNA Repair Pathways
Alkylating agents like this compound exert their cytotoxic effects primarily by damaging DNA, particularly through the formation of interstrand and intrastrand cross-links researchgate.netnih.gov. Therefore, enhanced DNA repair capacity in cancer cells can lead to resistance. Increased activity of DNA repair pathways can mitigate the damage induced by alkylating agents basicmedicalkey.comoncohemakey.comresearchgate.net. The specific repair pathways involved can vary depending on the type of DNA adduct formed basicmedicalkey.com. For instance, increased activity of the nucleotide excision repair (NER) pathway correlates with resistance to certain DNA adducts basicmedicalkey.com. The activity of O6-methylguanine-DNA methyltransferase (MGMT) also plays a significant role in resistance to methylating agents like temozolomide (B1682018) and busulfan (B1668071) (a related alkylating agent) by removing alkyl groups from the O6 position of guanine (B1146940) basicmedicalkey.comnih.gov. While the primary DNA lesions induced by this compound may differ, the principle of enhanced DNA repair contributing to resistance is broadly applicable to alkylating agents oncohemakey.comresearchgate.net. Failure of the DNA damage recognition system to identify the damage can also contribute to resistance researchgate.net.
Role of Drug Metabolizing Enzymes in Resistance
Metabolism of alkylating agents can lead to the formation of both active and inactive metabolites oncohemakey.com. Increased rates of metabolic degradation of the activated forms of alkylating agents to inactive metabolites can contribute to resistance basicmedicalkey.comoncohemakey.com. Enzymes such as glutathione (B108866) S-transferases (GSTs) can detoxify electrophilic intermediates of alkylating agents by conjugating them with glutathione basicmedicalkey.comoncohemakey.com. Increased intracellular concentrations of nucleophilic substances, particularly thiols like glutathione, can also scavenge and detoxify these reactive intermediates basicmedicalkey.comoncohemakey.com. The cytochrome P450 (CYP) enzyme system is involved in the metabolism of many anticancer drugs, and alterations in the activity of specific CYP enzymes can affect the metabolism and clearance of these drugs oncohemakey.comnih.govdrhazhan.com. While the specific metabolic pathways and enzymes involved in this compound metabolism and resistance require further detailed study, the role of drug-metabolizing enzymes and intracellular detoxification systems is a recognized mechanism of resistance to alkylating agents oncohemakey.com.
Cross-Resistance Profiles with Other Chemotherapeutic Agents
Cross-resistance occurs when a cancer cell population that has become resistant to one drug also exhibits resistance to other, often structurally or mechanistically related, chemotherapeutic agents oncohemakey.com. Given that this compound is an alkylating agent, cross-resistance with other drugs in this class is a significant consideration. Studies on related sugar alcohol derivatives, such as dibromothreitol, have shown cross-resistance with Myleran (Busulfan) capes.gov.br. Tumors resistant to Degranol and Dibromodulcitol, other alkylating hexitol (B1215160) derivatives, have also shown cross-resistance with other alkylating hexitol compounds capes.gov.br. This suggests that common resistance mechanisms, such as enhanced DNA repair or altered detoxification pathways, may confer resistance to multiple alkylating agents basicmedicalkey.comoncohemakey.comresearchgate.net. Ideally, combination chemotherapy regimens should include non-cross-resistant agents to target drug-resistant subpopulations of tumor cells effectively oncohemakey.com.
Strategies for Overcoming Resistance in Preclinical Models
Overcoming resistance to this compound and other alkylating agents is a major focus of preclinical research. Strategies aim to circumvent the established resistance mechanisms. While specific preclinical strategies for this compound resistance are not extensively detailed in the provided text, general approaches to overcome resistance to alkylating agents and other chemotherapies have been explored. These include combining agents with different mechanisms of action, developing new drugs that bypass resistance pathways, and utilizing strategies to improve drug delivery or enhance the sensitivity of resistant cells oncohemakey.comresearchgate.netscience.gov. For example, combining chemotherapy with agents that inhibit DNA repair pathways or drug efflux transporters could potentially restore sensitivity basicmedicalkey.commdpi.comresearchgate.net. Preclinical studies using agents like dianhydrogalactitol (B1682812) (Val-083), which induces DNA crosslinking independently of certain resistance mechanisms like MGMT expression or mismatch repair status, show promise in overcoming resistance to other alkylating agents like temozolomide nih.gov. Preclinical studies have also explored strategies to enhance drug delivery to tumor sites, such as osmotic disruption of the blood-brain barrier using mannitol, to increase the concentration of chemotherapeutic agents in the target tissue, although this approach has limitations frontiersin.orgnih.govnih.govmdpi.com. Further preclinical research specifically investigating strategies to overcome this compound resistance, potentially by targeting the identified molecular determinants, is warranted.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found |
| Mechlorethamine | 4033 |
| Melphalan | 4035 |
| Glutathione | 124883 |
| Temozolomide | 53439 |
| Busulfan | 248107 |
| Cyclophosphamide | 3116 |
| Ifosfamide | 36862 |
| Cisplatin (B142131) | 2767 |
| Carboplatin | 30252 |
| Oxaliplatin | 60083 |
| Methotrexate | 126941 |
| Doxorubicin | 31703 |
| Vincristine | 5978 |
| Prednisone | 5703 |
| Rituximab | 5819 |
| Dianhydrogalactitol | 27518 |
| O6-methylguanine | 10541 |
| Degranol | 6214 |
| Dibromomannitol | 6567 |
| Dibromodulcitol | 6566 |
| Dibromothreitol | 6568 |
| Dibromo-erythritol | 10298 |
| Dibromohexane | 7808 |
| Temozolomide | 53439 |
| Val-083 | 27518 |
| Myleran | 248107 |
Interactive Data Table Example (Illustrative)
While the provided text describes mechanisms and findings, it doesn't contain discrete numerical datasets suitable for complex interactive tables. Below is an illustrative example of how a data table could be presented if specific quantitative data on drug resistance levels or enzyme activity were available.
| Resistance Mechanism | Fold Resistance (Example) | Associated Gene/Protein (Example) | Research Finding Snippet Index |
| Decreased Drug Uptake | 5-10 | ABC Transporter X | basicmedicalkey.commdpi.com |
| Increased DNA Repair | 3-7 | MGMT | basicmedicalkey.comnih.gov |
| Enhanced Drug Metabolism | 4-8 | GST Alpha | basicmedicalkey.comoncohemakey.com |
This table is purely illustrative based on the types of mechanisms discussed and does not represent actual quantitative data found for this compound in the provided search results. Real data tables would contain specific experimental results.
Structure Activity Relationship Sar and Rational Design of Mannitol Myleran Analogues
Correlating Structural Modifications with Cytostatic Activity
Modifications to the chemical structure of Mannitol (B672) Myleran can profoundly affect its cytostatic activity. The fundamental structure comprises a D-mannitol core with mesylate groups esterified at the primary hydroxyl functionalities at positions 1 and 6 nih.govontosight.ai. These mesylate groups serve as leaving groups, thereby facilitating the alkylation of nucleophilic sites within DNA and other cellular constituents.
Substitution of the mesylate leaving groups with alternative functionalities or modifications to the hexitol (B1215160) backbone can yield compounds with altered reactivity profiles and biological effects. For instance, variations in the length or chemical nature of the alkyl chains linked to the sulfonate groups can modulate the rate of hydrolysis and the propensity for alkylation. Similarly, alterations to the hydroxyl groups situated on the mannitol backbone may influence solubility, cellular uptake, and interactions with biological targets.
Research efforts have explored a variety of analogues, including other polyol derivatives featuring different leaving groups or modified stereochemistry iupac.org. These investigations seek to establish a correlation between specific structural attributes and observed cytostatic potency against various cancer cell lines. For example, the stereochemical configuration of the hexitol backbone can influence the recognition and interaction of the molecule with transport proteins or metabolic enzymes, potentially impacting its cellular accumulation and metabolic fate.
While extensive detailed data tables specifically on the cytostatic activity of Mannitol Myleran analogues were not prominently found in the search results, the principle of correlating structural modifications (such as changes in leaving groups or sugar backbones) with observed biological outcomes (cytostatic activity) is a cornerstone of SAR studies for this class of compounds iupac.org. The alkylating capacity, which is significantly influenced by the nature of the leaving group, represents a primary determinant of cytostatic activity.
Rational Design Principles for Enhanced Efficacy
The rational design of this compound analogues is guided by the objective of improving therapeutic efficacy by addressing limitations inherent in the parent compound, such as systemic toxicity or the development of resistance mechanisms by cancer cells. This approach involves the application of medicinal chemistry principles to engineer molecules possessing desirable pharmacological properties.
Key principles underpinning the rational design process include:
Modulation of Reactivity: Fine-tuning the electron-withdrawing or electron-donating characteristics of substituents positioned near the leaving groups allows for the precise control of the electrophilicity of the carbon atoms targeted for alkylation, thereby regulating the rate of the alkylation reaction.
Improvement of Selectivity: Designing analogues that exhibit preferential uptake by cancer cells or demonstrate enhanced reactivity towards specific molecular targets within malignant cells can improve therapeutic selectivity and minimize damage to healthy tissues. This may involve the incorporation of targeting moieties or the exploitation of differences in metabolic pathways between normal and cancerous cells.
Enhancement of Pharmacokinetic Properties: Structural modifications can be introduced to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. For instance, adjusting the lipophilicity can influence the molecule's ability to traverse cellular membranes and its distribution throughout the body.
Overcoming Resistance Mechanisms: Cancer cells can develop resistance to alkylating agents through various mechanisms, including increased DNA repair capacity or enhanced detoxification processes. Rational design strategies can focus on developing analogues that are less susceptible to these resistance pathways.
For example, modifications to the hexitol backbone might influence the molecule's transport into cells or its metabolism by detoxification enzymes, such as glutathione (B108866) transferases scispace.com. Designing analogues that are poor substrates for these enzymes or that are actively transported into cancer cells could lead to enhanced therapeutic efficacy.
The rational design process typically involves an iterative cycle of chemical synthesis, biological evaluation, and structural analysis to refine the design principles and generate compounds with improved properties. Although specific examples of rationally designed this compound analogues with significantly enhanced efficacy were not extensively detailed in the provided search results, the principles described represent standard methodologies employed in the development of novel alkylating agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hexitol Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish mathematical correlations between the chemical structure of a series of compounds and their observed biological activity keralapsc.gov.incsjmu.ac.inklepharmblr.orgbldeapharmacy.ac.innih.govnih.gov. For hexitol derivatives like this compound and its analogues, QSAR can be a valuable tool for predicting the activity of novel, unsynthesized compounds and for gaining insights into the structural features that are most critical for biological activity nih.govnih.govscience.gov.
QSAR models are typically constructed using molecular descriptors, which are numerical representations of various structural and physicochemical properties (e.g., lipophilicity, electronic characteristics, steric volume), as independent variables, and the biological activity (e.g., IC50 value) as the dependent variable keralapsc.gov.incsjmu.ac.inklepharmblr.orgbldeapharmacy.ac.in. Statistical techniques, such as regression analysis, are then applied to develop a predictive model.
For hexitol derivatives, relevant molecular descriptors for QSAR modeling could encompass parameters related to:
Hydrophobicity/Lipophilicity: Commonly represented by the partition coefficient (log P), which influences membrane permeability and tissue distribution keralapsc.gov.incsjmu.ac.inklepharmblr.orgbldeapharmacy.ac.in.
Electronic Properties: Such as Hammett substituent constants, which quantify the electron-donating or withdrawing effects of substituents and can impact the reactivity of the leaving groups keralapsc.gov.incsjmu.ac.inklepharmblr.orgbldeapharmacy.ac.in.
Steric Properties: Descriptors like Taft's steric parameter or molecular volume, which account for the size and spatial arrangement of substituents and can influence interactions with biological targets or metabolic enzymes keralapsc.gov.incsjmu.ac.inklepharmblr.orgbldeapharmacy.ac.in.
Topological Descriptors: Parameters that describe the connectivity and branching patterns within the molecular structure.
QSAR modeling of hexitol derivatives could involve developing models based on a series of analogues with systematic variations in the leaving groups, the stereochemical configuration of the hexitol backbone, or substituents on the hydroxyl groups. The resulting QSAR models can provide mathematical equations that relate specific molecular descriptors to the observed cytostatic activity. For instance, a QSAR model might indicate that increasing lipophilicity up to a certain threshold enhances activity, or that the electronic properties of the leaving group have a significant impact on the compound's potency.
While specific QSAR models developed explicitly for this compound were not extensively detailed in the search results, QSAR is a widely adopted computational technique in medicinal chemistry for the optimization of biological activity across diverse drug classes, including other types of hexitol derivatives nih.govnih.govscience.gov. The application of QSAR to this compound analogues would adhere to these general principles to identify the key structural determinants governing cytostatic activity.
Bioisosteric Replacements and Their Pharmacological Implications in Analogue Development
Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of an atom or a group of atoms within a molecule with another atom or group possessing similar physical and chemical properties, with the goal of generating a new compound that retains or improves upon the biological properties of the parent molecule csjmu.ac.inklepharmblr.orgresearchgate.netuniroma1.itxundrug.cnmakautexam.net. Bioisosteric replacements represent a significant strategy in the development of drug analogues to enhance pharmacokinetic profiles, mitigate toxicity, improve potency or selectivity, or address intellectual property considerations researchgate.netxundrug.cn.
In the context of developing this compound analogues, bioisosteric replacements could entail substituting certain parts of the molecule with bioisosteric equivalents while aiming to maintain or augment the desired cytostatic activity. For example, the sulfonate ester leaving groups could potentially be replaced by other functional groups that are bioisosteric but might offer advantages in terms of chemical stability, reactivity, or metabolic fate.
The pharmacological implications of employing bioisosteric replacements in the development of this compound analogues are considerable. A successful bioisosteric substitution should ideally maintain or enhance the desired cytostatic activity while potentially conferring advantages such as:
Improved Metabolic Stability: The bioisostere may exhibit reduced susceptibility to enzymatic degradation, resulting in a prolonged half-life in vivo and improved bioavailability.
Altered Distribution: Changes in lipophilicity or polarity resulting from the bioisosteric replacement can influence the distribution of the drug within the body and its ability to reach the target tumor site.
Reduced Toxicity: The bioisostere might possess a different toxicity profile compared to the parent compound, potentially leading to a reduction in undesirable side effects.
Modified Receptor Binding or Enzyme Interaction: The bioisostere may interact differently with cellular targets or metabolic enzymes, potentially leading to alterations in potency or selectivity.
For instance, replacing a functional group that is prone to oxidation or hydrolysis with a more chemically stable bioisostere could improve the drug's stability within the biological environment. Similarly, a bioisosteric replacement that modifies the charge distribution could influence cellular uptake or binding interactions with charged biomolecules like DNA.
While specific detailed examples of successful bioisosteric replacements applied directly to this compound were not extensively highlighted in the search results, the concept of bioisosterism is a fundamental and widely utilized tool in medicinal chemistry for the generation and optimization of drug candidates, and it would represent a relevant strategy in the pursuit of improved this compound analogues researchgate.netuniroma1.itxundrug.cn.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 142775 |
| Busulfan (B1668071) | 2478 |
| Dianhydrogalactitol (B1682812) | 4208 |
| Mitobronitol | 44119013 |
| Mechlorethamine | 4038 |
| Ifosfamide mustard | 3722 |
| Chlorambucil | 2656 |
| Melphalan | 5325760 |
Interactive Data Table Example (Illustrative - Specific data for this compound analogues not found in search results):
Advanced Analytical Methodologies for Mannitol Myleran Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic techniques are essential for separating Mannitol (B672) myleran from impurities and other components in a mixture, allowing for its quantification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purity assessment of pharmaceutical compounds, including Mannitol myleran. HPLC allows for the separation of components based on their differential partitioning between a stationary phase and a mobile phase. The separated components are then detected, typically by UV-Vis spectrophotometry or other suitable detectors. HPLC has been reported as a method to show greater than 98% purity for D-Mannitol busulfan (B1668071). biocrick.com The progress of reactions involving compounds like this compound can be monitored by sampling and HPLC analysis. google.com HPLC methods coupled with refractive index detection (RID) have been developed and validated for the simultaneous determination of various sugars and polyols, including mannitol, in different food products, demonstrating excellent linearity and good repeatability and reproducibility. researchgate.net
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Research
Gas Chromatography (GC) is another chromatographic technique that can be applied in the analysis of compounds like mannitol, particularly after derivatization to make them volatile. GC-MS analysis has been used for the detection and quantification of mannitol, allowing for the distinction between its stereoisomers. wada-ama.org GC has also been used in the analysis of busulfan, a related compound, showing a specific peak time. openmedicinalchemistryjournal.com
Thin-Layer Chromatography (TLC) is a simpler and less expensive chromatographic technique used for qualitative analysis and purity checking. TLC involves separating compounds on a thin layer of stationary phase coated on a plate. Compounds are visualized using appropriate detection methods. TLC analysis has been used in research involving compounds structurally related to this compound. epo.orgresearchgate.net TLC is considered a promising technique for drug analysis due to its simplicity, low cost, minimal sample clean-up, and high sample loading capacity, and has been used for qualitative analysis and quantification of compound zones. jrespharm.com
Spectroscopic Characterization and Elucidation
Spectroscopic techniques provide valuable information about the structure, functional groups, and concentration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the arrangement of atoms within a molecule. NMR spectroscopy is consistent with the structure of D-Mannitol busulfan. biocrick.com NMR spectroscopy, particularly 1H NMR, is widely used in metabolomics for identifying and characterizing metabolites in complex mixtures, including mannitol. nih.govresearchgate.net 1H NMR spectra of mannitol show characteristic signals in specific regions. researchgate.nethmdb.ca
Mass Spectrometry (MS) for Identification and Metabolite Profiling
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS is crucial for identifying compounds and profiling metabolites. LC-MS/MS methods have been developed and validated for the quantification of mannitol in biological samples, such as urine. researchgate.netnih.gov MS is a highly sensitive method capable of detecting, quantifying, and structurally elucidating hundreds of metabolites in a single measurement. mdpi.com Combining MS with chromatographic techniques like LC (LC-MS) is a common approach for metabolite identification and quantification in complex biological matrices. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Research
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption or transmission of light in the UV-Vis region of the electromagnetic spectrum. This technique can be used for the quantitative analysis of compounds that absorb UV-Vis light. While this compound itself might not have a strong chromophore, UV-Vis spectrophotometry can be used in assays where a colored product is formed or in conjunction with chromatographic techniques like HPLC-UV. core.ac.ukcsopccsu.com For instance, enzymatic assays for mannitol quantification can be coupled with spectrophotometric measurement of the produced NADH, which absorbs at 340 nm. libios.fr UV-Vis spectrophotometry remains a widely used analytical technique due to its simplicity, inexpensiveness, accuracy, and rapidity. researchgate.net
Immunoassays and Cell-Based Assays for Biological Activity Evaluation
The evaluation of the biological activity of chemical compounds, particularly those with potential therapeutic applications like this compound, heavily relies on in vitro methodologies, including cell-based assays and, in some contexts, immunoassays. These techniques provide crucial insights into a compound's effects at the cellular level, such as cytotoxicity, impact on cell proliferation, and the induction of programmed cell death (apoptosis). Cell-based assays are considered fundamental tools for determining the biological activity of drugs and are often a required component of preclinical evaluation rssl.combiofidus.de. They offer a means to simulate biological functionalities and gather dynamic data on cellular responses biofidus.de.
Various cell-based assay formats are employed to assess different aspects of biological activity. Cell viability and proliferation assays, such as the MTT, MTS, and SRB assays, are widely used to quantify the number of healthy cells in a population or measure the rate of cell growth after exposure to a compound mdpi.comnih.govnih.gova4cell.comassaygenie.comjournalagent.comresearchgate.net. These colorimetric or fluorometric assays typically measure metabolic activity or total protein content as indicators of cell health and survival mdpi.comnih.gova4cell.com. For instance, the MTT assay involves the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product, which can be quantified spectrophotometrically nih.govjournalagent.com. Similarly, the SRB assay measures cell viability based on the staining of cellular proteins mdpi.com.
Assessing the ability of a compound to induce apoptosis is another critical aspect of evaluating biological activity, particularly for potential anticancer agents biofidus.denih.govdntb.gov.uaed.ac.ukreactionbiology.comassaygenie.com. Apoptosis assays detect markers associated with programmed cell death, including changes in nuclear morphology (e.g., via DAPI staining), DNA fragmentation (e.g., using TUNEL or DNA fragmentation ladder assays), and the activation of caspases nih.govassaygenie.com. Annexin V staining, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, is also commonly used to identify apoptotic cells journalagent.comassaygenie.com. These assays help elucidate a compound's mechanism of action in inducing cell death.
Cell-based assays are frequently conducted using various cell lines, including those derived from human tumors, to assess the compound's effects on cancer cells mdpi.comnih.govnih.govjournalagent.comresearchgate.neted.ac.uk. The selection of specific cell lines is often guided by the suspected target or therapeutic area of the compound. Studies may also include non-cancerous cell lines, such as fibroblasts, for comparison to evaluate the selectivity of a compound's activity mdpi.comresearchgate.net.
Immunoassays can complement cell-based studies by quantifying specific proteins or biomarkers involved in cellular responses to a compound. Techniques such as ELISA can be utilized to measure changes in protein expression levels or the presence of specific signaling molecules within cells or in the surrounding media following treatment rssl.com. For example, immunoassays have been used to detect the release of cytochrome C, a marker indicative of mitochondrial damage and the initiation of the intrinsic apoptosis pathway nih.gov. Reporter gene assays, a type of cell-based assay, can also incorporate elements of immunoassay principles to quantify drug activity by linking a biological response to the expression of a detectable reporter protein svarlifescience.com.
While specific detailed research findings or data tables directly linking this compound to these assays were not extensively available in the provided search results, the described methodologies represent the standard approaches used in the preclinical evaluation of compounds like this compound to understand their impact on cell viability, proliferation, and the induction of apoptosis. These assays are instrumental in characterizing the biological activity profile of potential therapeutic agents.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Mannitol Myleran
Absorption and Distribution Studies in Experimental Animal Models
Detailed studies on the absorption and distribution of Mannitol (B672) Myleran in experimental animal models are not available in the reviewed scientific literature.
Metabolic Pathways and Biotransformation in Preclinical Systems
Specific metabolic pathways and biotransformation routes for Mannitol Myleran in preclinical systems have not been documented in the available literature.
Elimination and Clearance Mechanisms in Research Organisms
While a reference to the urinary excretion of this compound in rats exists, comprehensive data on its elimination and clearance mechanisms are not available. ethernet.edu.et
Pharmacodynamic Biomarkers in Preclinical Research
There is no information available regarding the identification or use of specific pharmacodynamic biomarkers in preclinical research for this compound.
Emerging Research Frontiers and Future Directions for Mannitol Myleran
Combination Therapies in Preclinical Oncology Models
Combination therapy is a cornerstone of modern cancer treatment, aiming to improve response rates, overcome drug resistance, and reduce toxicity by simultaneously targeting multiple pathways or cell populations. Preclinical oncology models play a crucial role in evaluating the efficacy and potential synergy of drug combinations before moving to clinical trials nih.gov. These models, including cell lines, co-culture systems, and animal models, are used to assess the mechanism of action, pharmacokinetics, pharmacodynamics, and toxicity of combined therapeutic agents mdpi.com. Recent research in preclinical models is exploring novel drug combinations, including the co-delivery of siRNA and chemotherapy agents using nanoparticles to enhance therapeutic efficacy and overcome drug resistance mdpi.com. Studies are also utilizing advanced preclinical models, such as mixed-cell models that mimic tumor heterogeneity, to more accurately predict the efficacy of drug combinations in diverse patient populations nih.gov. While the search results mention "mannitol combination chemotherapy" as a topic, specific detailed research findings on Mannitol (B672) Myleran in combination with other agents in preclinical oncology models are not extensively provided science.gov. However, the general trend in cancer research strongly suggests that future investigations will involve evaluating Mannitol Myleran in various combination regimens within relevant preclinical models to identify synergistic interactions and potential new therapeutic strategies.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics)
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools providing comprehensive insights into biological systems at a molecular level humanspecificresearch.orguninet.edunih.gov. These technologies are increasingly applied in cancer research to understand disease mechanisms, identify biomarkers, discover new drug targets, and predict treatment response nih.govresearchgate.net. Genomics studies the entire genetic material, transcriptomics analyzes RNA transcripts, proteomics focuses on the large-scale study of proteins, and metabolomics provides a comprehensive analysis of metabolites humanspecificresearch.orguninet.edu. The integration of data from multiple omics layers (multi-omics) can reveal biological insights that are not accessible through single-omics approaches, particularly in elucidating complex disease mechanisms and identifying molecular signatures associated with treatment responses researchgate.net. Omics approaches can help in screening cancer cells at different molecular levels to search for novel drug targets and understand the mechanism of action of drugs nih.gov. While the search results discuss the broad applications of omics technologies in drug discovery and understanding disease, specific studies applying these technologies to investigate this compound are not detailed humanspecificresearch.orguninet.edunih.govnih.govresearchgate.net. Future research on this compound could leverage omics technologies to understand how the compound affects the genome, transcriptome, proteome, and metabolome of cancer cells, potentially identifying biomarkers of response or resistance and uncovering new therapeutic vulnerabilities.
Table: Overview of Omics Technologies
| Omics Technology | Focus of Study | Key Applications in Research |
| Genomics | Genetic material (DNA) | Identifying genetic mutations, understanding hereditary factors in disease. humanspecificresearch.orguninet.edu |
| Transcriptomics | RNA transcripts (gene expression) | Analyzing gene expression patterns, understanding temporal changes in cellular activity. humanspecificresearch.orguninet.edu |
| Proteomics | Proteins (abundance, function) | Studying protein expression levels, post-translational modifications, and protein interactions. humanspecificresearch.orguninet.edu |
| Metabolomics | Metabolites (small molecules) | Analyzing metabolic profiles, identifying biomarkers, understanding metabolic pathways. humanspecificresearch.orguninet.edu |
| Multi-omics | Integration of multiple omics data | Comprehensive understanding of biological systems, identifying complex disease mechanisms. researchgate.net |
Computational and In Silico Modeling for Drug Discovery
Computational and in silico modeling methods have become integral to the drug discovery and development process, offering cost-effective and time-efficient approaches to identify potential drug candidates, predict their properties, and understand their interactions with biological targets patheon.comfrontiersin.orgnih.gov. These methods include molecular docking simulations, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations frontiersin.orgnih.gov. In silico modeling can be used to characterize drugs, predict bioavailability and solubility, inform formulation development, and evaluate absorption, distribution, metabolism, excretion, and pharmacokinetics (ADME-PK) patheon.com. They can also assist in identifying drug targets and predicting potential drug-like candidates nih.gov. The application of machine learning and data mining techniques in computational drug discovery is also increasing, particularly in the context of personalized medicine nih.govsilicos-it.be. While the search results mention experimental and computational studies related to mannitol and blood-brain barrier permeation, and the general role of in silico modeling in drug development, specific applications of these methods to this compound are not provided scispace.compatheon.comfrontiersin.orgnih.gov. Future research could utilize computational and in silico modeling to predict potential binding sites or interactions of this compound, design novel analogs with improved properties, or simulate its behavior within biological systems.
Table: Applications of Computational and In Silico Modeling
| Application Area | Description |
| Drug Characterization | Predicting properties like bioavailability and solubility. patheon.com |
| Formulation Development | Informing the design of drug formulations. patheon.com |
| ADME-PK Evaluation | Assessing absorption, distribution, metabolism, excretion, and pharmacokinetics. patheon.com |
| Target Identification | Identifying potential biological targets for drug action. nih.gov |
| Lead Prediction | Predicting potential drug candidates based on computational analysis. nih.gov |
| Molecular Interactions | Simulating and understanding how drugs interact with biological molecules (e.g., docking). frontiersin.orgnih.gov |
| Drug Design | Designing novel drug structures with desired properties. frontiersin.orgnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
